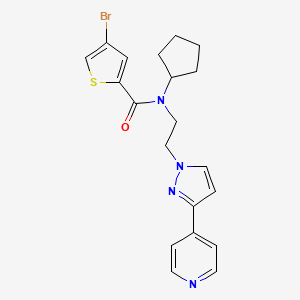
4-bromo-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H21BrN4OS and its molecular weight is 445.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-bromo-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of the target compound involves several steps, starting from commercially available precursors. The general synthetic route includes:
- Formation of the Pyrazole Ring : The initial step involves the reaction of 4-bromo compounds with appropriate cyclopentyl and pyridinyl derivatives to form the pyrazole moiety.
- Thiophene Coupling : Subsequent coupling reactions introduce the thiophene ring, which is crucial for enhancing biological activity.
- Carboxamide Formation : The final step involves the formation of the carboxamide group, which is essential for the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that This compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis.
| Compound | IC50 (μM) | Target Organism |
|---|---|---|
| This compound | 2.5 | M. tuberculosis |
| Control (Pyrazinamide) | 3.0 | M. tuberculosis |
This data suggests that the compound is a promising candidate for further development as an anti-tubercular agent .
Cytotoxicity Studies
Cytotoxicity assessments were performed on human embryonic kidney (HEK-293) cells to evaluate safety profiles. The compound demonstrated low toxicity with an IC50 greater than 100 μM, indicating a favorable therapeutic index.
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | >100 | HEK-293 |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Inhibition of Enzymatic Activity : Preliminary docking studies suggest that it may inhibit key enzymes involved in bacterial metabolism.
- Disruption of Membrane Integrity : The lipophilic nature of the thiophene ring may allow for disruption of bacterial cell membranes, leading to cell death.
Case Studies
A recent study focused on a series of substituted compounds similar to This compound , revealing that modifications in the thiophene and pyrazole rings significantly influenced their antimicrobial potency and selectivity .
特性
IUPAC Name |
4-bromo-N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4OS/c21-16-13-19(27-14-16)20(26)25(17-3-1-2-4-17)12-11-24-10-7-18(23-24)15-5-8-22-9-6-15/h5-10,13-14,17H,1-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBPACUZUMHXIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC(=CS4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














